molecular formula C24H20ClN3O B15024077 9-chloro-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline

9-chloro-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B15024077
M. Wt: 401.9 g/mol
InChI Key: WFXFZFZFDPLDDL-UHFFFAOYSA-N
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Description

9-chloro-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-propoxybenzyl chloride with 9-chloro-6H-indolo[2,3-b]quinoxaline in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-chloro-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups using reagents like sodium iodide or potassium fluoride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxide derivatives.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives with different halogens or functional groups.

Scientific Research Applications

9-chloro-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as light-emitting diodes and organic semiconductors.

Mechanism of Action

The mechanism of action of 9-chloro-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells and bacteria. By binding to these targets, it disrupts their normal function, leading to cell death or inhibition of growth.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler analog with a similar core structure but lacking the propoxybenzyl and chloro substituents.

    6-chloro-2,3-diphenylquinoxaline: Another quinoxaline derivative with different substituents.

    2,3-diphenylquinoxaline: Lacks the chloro and propoxybenzyl groups but shares the quinoxaline core.

Uniqueness

9-chloro-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the propoxybenzyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes. The chloro substituent may also contribute to its reactivity and interaction with molecular targets.

Properties

Molecular Formula

C24H20ClN3O

Molecular Weight

401.9 g/mol

IUPAC Name

9-chloro-6-[(2-propoxyphenyl)methyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C24H20ClN3O/c1-2-13-29-22-10-6-3-7-16(22)15-28-21-12-11-17(25)14-18(21)23-24(28)27-20-9-5-4-8-19(20)26-23/h3-12,14H,2,13,15H2,1H3

InChI Key

WFXFZFZFDPLDDL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C42

Origin of Product

United States

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